molecular formula C22H23N3O3 B318239 1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine

1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine

Cat. No. B318239
M. Wt: 377.4 g/mol
InChI Key: KNNYXMWJUQXPFM-UHFFFAOYSA-N
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Description

[4-(2-methoxyphenyl)-1-piperazinyl]-[5-(4-methylphenyl)-3-isoxazolyl]methanone is a member of piperazines.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • This compound has been involved in the synthesis of new derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds related to 1-(2-methoxyphenyl)piperazine, and found some of these derivatives to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Affinity and Selectivity in Serotonin Receptors

  • Research by Raghupathi et al. (1991) focused on analogues of the serotonin antagonist 1-(2-methoxyphenyl)piperazine, aiming to improve selectivity and affinity for serotonin receptors. They reported that certain analogues retained antagonist activity, indicating potential applications in studying serotonin-related functions (Raghupathi et al., 1991).

Radioligands for Imaging of Serotonin Receptors

  • Gao et al. (2012) worked on synthesizing carbon-11-labeled arylpiperazinylthioalkyl derivatives for use as PET radioligands, targeting serotonin receptors. This application is crucial for brain imaging and studying neurological functions (Gao, Wang, & Zheng, 2012).

Studies in Central Nervous System Agents

  • Mokrosz et al. (1994) synthesized a set of 1-(o-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)piperazine derivatives, and evaluated their affinity for 5-HT1A and 5-HT2 receptors. Their work contributes to understanding the role of these compounds in central nervous system activities (Mokrosz et al., 1994).

Molecular Structure and Supramolecular Assembly

  • A study by Chinthal et al. (2021) on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed their molecular structures and patterns in hydrogen-bonded assemblies, providing insights into the chemical properties and potential applications of these compounds (Chinthal et al., 2021).

Fluorescent Ligands for Receptor Imaging

  • Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for visualizing serotonin receptors. This research aids in developing tools for receptor imaging and studying receptor dynamics in biological systems (Lacivita et al., 2009).

properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone

InChI

InChI=1S/C22H23N3O3/c1-16-7-9-17(10-8-16)21-15-18(23-28-21)22(26)25-13-11-24(12-14-25)19-5-3-4-6-20(19)27-2/h3-10,15H,11-14H2,1-2H3

InChI Key

KNNYXMWJUQXPFM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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